(5-Tert-butyl-1,3-oxazol-4-yl)methanol
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Overview
Description
(5-Tert-butyl-1,3-oxazol-4-yl)methanol is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of (5-Tert-butyl-1,3-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with glyoxal in the presence of a suitable catalyst to form the oxazole ring, followed by reduction to yield the methanol derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(5-Tert-butyl-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into the corresponding alcohol or amine using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Tert-butyl-1,3-oxazol-4-yl)methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Tert-butyl-1,3-oxazol-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecule. The specific pathways involved depend on the context of its use, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
(5-Tert-butyl-1,3-oxazol-4-yl)methanol can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic drug with an oxazole moiety.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring structure but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound in various fields.
Properties
IUPAC Name |
(5-tert-butyl-1,3-oxazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)9-5-11-7/h5,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCYIGRVJUYRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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